4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride
Description
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a heterocyclic compound featuring a benzofuropyrimidine core linked to a benzoic acid moiety via an amino group. The benzoic acid group enhances solubility and provides a site for functional modifications, while the hydrochloride salt improves stability and bioavailability.
Properties
IUPAC Name |
4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3.ClH/c21-17(22)10-5-7-11(8-6-10)20-16-15-14(18-9-19-16)12-3-1-2-4-13(12)23-15;/h1-9H,(H,21,22)(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZGTEYHBFLOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=C(C=C4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride typically involves the condensation of benzofuro[3,2-d]pyrimidine derivatives with aminobenzoic acid under specific reaction conditions. One common method includes heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride involves the inhibition of specific protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile Derivatives :
- Core Structure : Identical benzofuropyrimidine core but functionalized with electron-deficient dicarbonitrile groups.
- Application : Used in organic light-emitting diodes (OLEDs) due to their electron-transport properties .
- Key Contrast : Unlike the target compound, these derivatives prioritize optoelectronic performance over biological activity.
Structural and Functional Analysis Table
Research Implications and Contradictions
- Biological vs. Material Science Applications: The benzofuropyrimidine core is versatile, with minor substituent changes redirecting activity from kinase inhibition (XL413) to electroluminescence (dicarbonitrile derivatives) .
- Impact of Heteroatom Substitution: Replacing oxygen (benzofuro) with sulfur (thieno) alters electronic properties and bioavailability, as seen in SPL-334 .
Biological Activity
4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fused benzofuro-pyrimidine ring system, which contributes to its distinct chemical properties. Its molecular formula is , and it exhibits characteristics typical of both benzoic acid derivatives and pyrimidine compounds.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly the retinoid X receptor alpha (RXRa). By binding to RXRa, the compound can inhibit its activity, leading to apoptosis in cancer cells. This process includes the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspase-3, essential steps in the apoptotic pathway .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It acts as an antagonist to RXRa, which is implicated in various cancer types. In vitro studies have demonstrated that treatment with this compound leads to reduced cell viability in cancer cell lines through the induction of apoptosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression. Studies have shown that it can inhibit key kinases that play crucial roles in cellular signaling pathways associated with tumor growth .
Study 1: Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell proliferation rates, with IC50 values suggesting potent activity against breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways as mentioned earlier .
Study 2: Enzyme Interaction
In silico studies have further supported the enzyme inhibition potential of this compound. Molecular docking simulations revealed strong binding affinities to RXRa and other related kinases. The findings suggest that this compound may serve as a lead structure for developing new anticancer agents targeting these pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
